Cas no 1823934-82-2 (2-Chloro-4-methyloxazole-5-carbonitrile)
2-Chloro-4-methyloxazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-methyloxazole-5-carbonitrile
- FCH2423871
- AX8260267
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- Inchi: 1S/C5H3ClN2O/c1-3-4(2-7)9-5(6)8-3/h1H3
- InChI Key: XRMZJRUIKFJEEK-UHFFFAOYSA-N
- SMILES: ClC1=NC(C)=C(C#N)O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 152
- Topological Polar Surface Area: 49.8
2-Chloro-4-methyloxazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM512400-1g |
2-Chloro-4-methyloxazole-5-carbonitrile |
1823934-82-2 | 95% | 1g |
$*** | 2023-03-30 |
2-Chloro-4-methyloxazole-5-carbonitrile Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Chloro-4-methyloxazole-5-carbonitrile
Introduction to 2-Chloro-4-methyloxazole-5-carbonitrile (CAS No. 1823934-82-2)
2-Chloro-4-methyloxazole-5-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1823934-82-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the oxazole family, a heterocyclic structure characterized by a six-membered ring containing one oxygen atom and two carbon atoms. The presence of a chloro substituent at the 2-position and a methyl group at the 4-position, along with a nitrile group at the 5-position, imparts unique reactivity and potential applications in synthetic chemistry.
The structure of 2-Chloro-4-methyloxazole-5-carbonitrile makes it a versatile intermediate in organic synthesis. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids or be reduced to amides. The methyl oxazole ring itself provides a stable scaffold for further functionalization, enabling the development of more complex molecules. These properties have made this compound a valuable building block in the synthesis of pharmaceuticals, particularly in the development of bioactive molecules targeting various biological pathways.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that oxazole-containing compounds exhibit properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 2-Chloro-4-methyloxazole-5-carbonitrile may contribute to its potential as a precursor for drugs that interact with biological targets such as enzymes or receptors. For instance, modifications at the 2- and 4-positions can influence binding affinity and selectivity, which are critical factors in drug design.
One of the most compelling aspects of 2-Chloro-4-methyloxazole-5-carbonitrile is its role in medicinal chemistry research. The compound's reactivity allows chemists to explore diverse synthetic pathways, leading to novel analogs with enhanced pharmacological properties. Recent studies have shown that oxazole derivatives can serve as scaffolds for kinase inhibitors, which are important in treating cancers and inflammatory diseases. The nitrile group, in particular, has been recognized for its ability to enhance binding interactions with biological targets due to its polar nature and potential for hydrogen bonding.
The agrochemical industry has also explored the potential of oxazole-based compounds. These derivatives have shown promise as herbicides, fungicides, and insecticides due to their ability to disrupt essential metabolic pathways in pests. The structural features of 2-Chloro-4-methyloxazole-5-carbonitrile, including the chloro and nitrile substituents, may contribute to its efficacy by interfering with enzymatic processes or membrane integrity in target organisms. Such applications highlight the compound's versatility beyond pharmaceuticals.
From a synthetic chemistry perspective, 2-Chloro-4-methyloxazole-5-carbonitrile is an interesting subject for methodological development. Researchers have been investigating new synthetic routes to optimize yield and purity while minimizing side reactions. Advances in catalytic methods have enabled more efficient transformations of this compound into more complex molecules. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at strategic positions within the oxazole ring.
The computational modeling of oxazole derivatives, including 2-Chloro-4-methyloxazole-5-carbonitrile, has become increasingly sophisticated. Molecular docking studies help predict how these compounds might interact with biological targets by simulating binding affinities and conformations. Such computational approaches are invaluable in guiding experimental design and reducing the time required for drug discovery. The integration of experimental data with computational predictions provides a powerful tool for rational drug design.
In conclusion, 2-Chloro-4-methyloxazole-5-carbonitrile (CAS No. 1823934-82-2) represents a significant compound in modern chemical research with applications spanning pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing novel bioactive molecules with therapeutic potential. As research continues to uncover new synthetic strategies and biological activities, this compound is likely to remain a key intermediate in the quest for innovative chemical solutions.
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